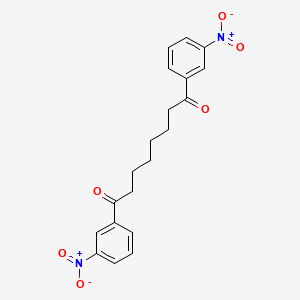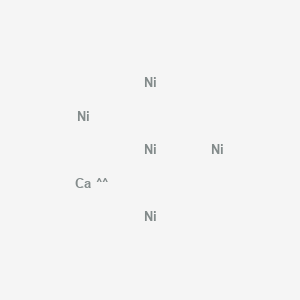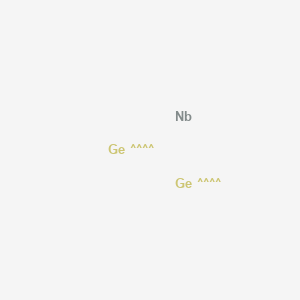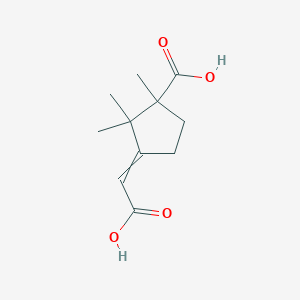
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique cyclopentane ring structure with carboxyl groups at two positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of organometallic intermediates. For instance, starting with an alkyl halide, a Grignard reagent can be formed, which is then carboxylated to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale carboxylation reactions using organometallic intermediates. The process is optimized for high yield and purity, often employing advanced catalytic systems to facilitate the reaction under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines
Major Products
The major products formed from these reactions include esters, amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid: shares similarities with other carboxylic acids, such as acetic acid and benzoic acid, in terms of its reactivity and functional groups.
Cyclopentane derivatives: Compounds like cyclopentanecarboxylic acid and 1,2,2-trimethylcyclopentane exhibit similar structural features but differ in their functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its dual carboxyl groups and the specific arrangement of substituents on the cyclopentane ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .
Propriétés
Numéro CAS |
6787-34-4 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-(carboxymethylidene)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-10(2)7(6-8(12)13)4-5-11(10,3)9(14)15/h6H,4-5H2,1-3H3,(H,12,13)(H,14,15) |
Clé InChI |
FVZTWWICMMQVQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC(=O)O)CCC1(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
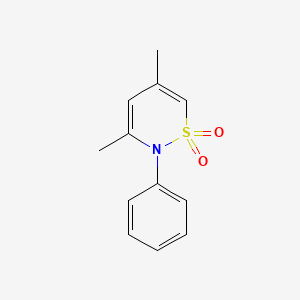
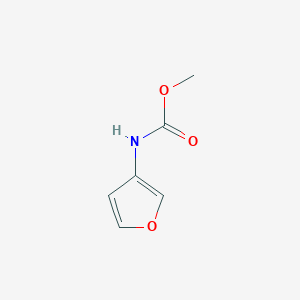

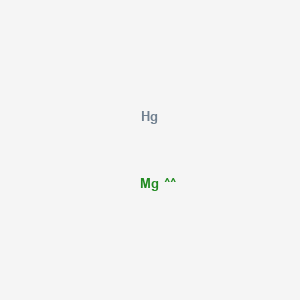
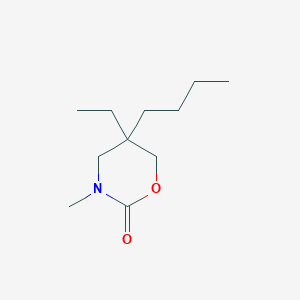
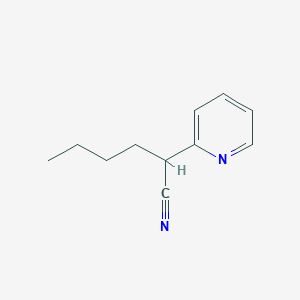
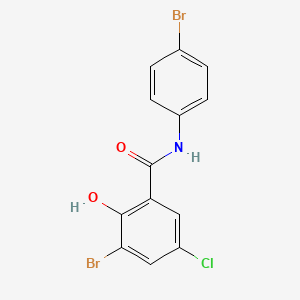

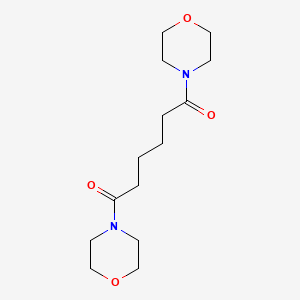
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
